molecular formula C21H19BrO3 B11260370 3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11260370
M. Wt: 399.3 g/mol
InChI Key: KJVZHCDIWBSDJU-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methylbutenyl ether group attached to the chromen-2-one core structure

Preparation Methods

The synthesis of 3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route starts with the bromination of 4-methylphenol to obtain 4-bromophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methyl-2H-chromen-2-one to form the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of different substituents. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds .

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase, which are involved in neurological processes. By inhibiting these enzymes, the compound can exert neuroprotective effects and potentially alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19BrO3

Molecular Weight

399.3 g/mol

IUPAC Name

3-(4-bromophenyl)-4-methyl-6-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C21H19BrO3/c1-13(2)10-11-24-17-8-9-19-18(12-17)14(3)20(21(23)25-19)15-4-6-16(22)7-5-15/h4-10,12H,11H2,1-3H3

InChI Key

KJVZHCDIWBSDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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